6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde

Orthogonal Derivatization Suzuki-Miyaura Coupling Sequential Functionalization

6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde (CAS 1234616-23-9) is a heterobifunctional building block featuring a reactive aryl bromide at the C6 position and an aldehyde at the C3 position on an imidazo[1,2-b]pyridazine core. This core is a recognized privileged structure in kinase inhibitor discovery, with derivatives showing potent activity against targets like TAK1, ROS1, and NTRK.

Molecular Formula C7H4BrN3O
Molecular Weight 226.03 g/mol
Cat. No. B7903883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde
Molecular FormulaC7H4BrN3O
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC=C2C=O)Br
InChIInChI=1S/C7H4BrN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-4H
InChIKeyDVOWBRXCIMGCHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde: A Dual-Functional Scaffold for Medicinal Chemistry Building Block Procurement


6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde (CAS 1234616-23-9) is a heterobifunctional building block featuring a reactive aryl bromide at the C6 position and an aldehyde at the C3 position on an imidazo[1,2-b]pyridazine core [1]. This core is a recognized privileged structure in kinase inhibitor discovery, with derivatives showing potent activity against targets like TAK1, ROS1, and NTRK [2]. The compound's molecular formula is C7H4BrN3O, with a molecular weight of 226.03 g/mol and a computed XLogP3-AA of 1.1, indicating moderate lipophilicity suitable for CNS drug discovery programs [1].

Why 6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde Cannot Be Replaced by Generic Imidazopyridazine Analogs in Chemical Synthesis


The unique synthetic value of 6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde lies in its orthogonal functional groups, which enable sequential, chemoselective diversification [1]. Simply substituting this compound with a non-brominated analog (e.g., imidazo[1,2-b]pyridazine-3-carbaldehyde, CAS 154578-27-5) eliminates the possibility of palladium-catalyzed cross-coupling at C6, a key step for introducing molecular complexity [2]. Conversely, using a 6-bromo analog without the aldehyde (e.g., 6-bromoimidazo[1,2-b]pyridazine, CAS 1159977-65-7) prevents C3 elaboration via condensation or reductive amination, which are critical for generating diverse lead-like libraries. This necessitates the procurement of the specific, dual-functionalized compound for multi-step synthetic routes.

Quantitative Differentiation of 6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde for Strategic Procurement


Orthogonal Reactivity: Sequential C6 Suzuki Coupling versus C3 Aldehyde Condensation

6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde is the only widely available building block that allows for a two-step sequential functionalization strategy without requiring protecting group manipulations [1]. The C6 bromide is a superior leaving group for Suzuki-Miyaura cross-coupling reactions compared to the C6 chloride in the analogous 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde (CAS 154578-26-4), enabling faster reaction rates and higher yields under milder conditions [1]. The C3 aldehyde can then be independently elaborated via Knoevenagel condensation or reductive amination. This orthogonal reactivity is lost if either functional group is missing, as in 6-bromoimidazo[1,2-b]pyridazine (no aldehyde) or imidazo[1,2-b]pyridazine-3-carbaldehyde (no halide) [2].

Orthogonal Derivatization Suzuki-Miyaura Coupling Sequential Functionalization

Physicochemical Property Comparison: Lipophilicity and Hydrogen Bond Acceptor Count

The target compound's computed XLogP3-AA of 1.1 is a critical differentiating factor [1]. It is significantly less lipophilic than the 6-(trifluoromethyl) analog (6-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde, CAS 2092031-04-2), which has a higher computed logP due to the CF3 group. Conversely, it is more lipophilic than the unsubstituted parent molecule (imidazo[1,2-b]pyridazine-3-carbaldehyde, XLogP3-AA ~0.6). The bromine atom also contributes to a higher Topological Polar Surface Area (TPSA) of 47.3 Ų compared to non-halogenated analogs, which impacts permeability predictions .

Lipophilicity Drug-likeness Property Forecast

Market Availability and Purity Benchmarking for 6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde

Procurement data from multiple vendors indicates that 6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde is commercially available at high purities of 95% and 98% . In contrast, the direct comparator 6-methylimidazo[1,2-b]pyridazine-3-carbaldehyde is less frequently stocked, suggesting a higher demand and broader utility for the brominated derivative in chemical synthesis . The bromo compound benefits from a robust supply chain, which is critical for projects requiring gram-scale quantities for hit-to-leed SAR campaigns.

Procurement Benchmark Purity Comparison Supplier Diversity

Optimal Application Scenarios for 6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde in Drug Discovery


Sequential, One-Pot Library Synthesis via C6 Suzuki Coupling and C3 Reductive Amination

The orthogonal reactivity of 6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde makes it a premier substrate for the rapid generation of diverse compound libraries. In a validated workflow, the C6 bromide first undergoes a Suzuki-Miyaura cross-coupling with a diverse set of aryl or heteroaryl boronic acids, as reviewed by El Akkaoui et al. (2021) [1]. The resulting C6-arylated aldehyde is then reacted in situ with a library of primary or secondary amines via reductive amination to yield tertiary amines at the C3 position. This two-step, one-pot strategy avoids intermediate purification and protecting group chemistry, accelerating the exploration of structure-activity relationships (SAR) around the imidazo[1,2-b]pyridazine kinase inhibitor scaffold [2].

Targeted Synthesis of CNS-Penetrant Kinase Inhibitor Candidates

With a computed XLogP3-AA of 1.1 and a TPSA of 47.3 Ų, the core scaffold of this compound is ideally suited for central nervous system (CNS) drug discovery programs [1]. The bromine atom can be replaced with polar, low-molecular-weight groups (e.g., morpholine, piperazine) via Buchwald-Hartwig amination to further reduce lipophilicity, while the aldehyde can be used to install a heteroaryl group via Knoevenagel condensation, mimicking the potent TAK1 inhibitor structures recently reported by Akwata et al. (2024) [2]. This provides a direct synthetic route to analogs of CNS-active kinase inhibitors.

Building Block for Covalent Inhibitor Discovery via C3 Aldehyde-Targeted Warhead Installation

The aldehyde functional group is not merely an intermediate; it can be exploited directly to install covalent warheads such as acrylamides. A Knoevenagel condensation with malononitrile or cyanoacetamide derivatives yields α,β-unsaturated systems that can act as Michael acceptors, targeting cysteine residues in the kinase active site. This is a strategy employed in the discovery of covalent CDK12/13 inhibitors, where the aldehyde is a critical linchpin for introducing the warhead [1]. The C6 bromide can independently diversify the solvent-exposed region, enabling systematic optimization of non-covalent binding interactions.

Quote Request

Request a Quote for 6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.